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Abstract:Ilex kudingcha C.J. Tseng, commonly known as Kuding tea, is a traditional Chinese

beverage with a long history of medicinal use.[1] Modern pharmacological research has

revealed that its extracts, rich in bioactive compounds such as polyphenols and triterpenoid

saponins, possess a wide spectrum of biological activities.[1][2] This technical guide provides a

comprehensive overview of the antioxidant, anti-inflammatory, anti-cancer, and metabolic

regulatory effects of Ilex kudingcha extracts. It details the underlying molecular mechanisms,

presents quantitative data from key studies, outlines experimental protocols for assessing

these activities, and visualizes critical signaling pathways and workflows. The evidence

suggests that Ilex kudingcha is a promising source for the development of novel therapeutic

agents for a range of diseases.[3]

Introduction
Ilex kudingcha C.J. Tseng is one of the species of evergreen trees used to produce Kuding tea,

a beverage known for its bitter taste and medicinal properties.[2] Traditionally, it has been used

to refresh the mind, improve eyesight, and remove phlegm.[1] The primary bioactive

constituents responsible for its pharmacological effects are polyphenols, including

caffeoylquinic acid (CQA) derivatives, and triterpene saponins.[2][4] These compounds have

been shown to mediate a variety of health benefits, including antioxidant, anti-inflammatory,

anti-cancer, and lipid-lowering activities.[1][5][6] This guide synthesizes the current scientific
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literature to provide a detailed resource for researchers exploring the therapeutic potential of

Ilex kudingcha extracts.

Antioxidant Activity
The antioxidant properties of Ilex kudingcha extracts are primarily attributed to their high

content of polyphenolic compounds, which act as potent free radical scavengers.[4][7] These

compounds can donate hydrogen atoms or electrons to neutralize reactive oxygen species

(ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

[6]

Quantitative Data: In Vitro Antioxidant Assays
The antioxidant capacity of Ilex kudingcha extracts and their fractions has been quantified

using various in vitro assays. The data consistently show a strong correlation between total

polyphenol content and antioxidant activity.[7][8]
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Assay Type Extract/Fraction
Result (IC50 or
equivalent)

Reference

DPPH Radical

Scavenging
Ethyl Acetate Fraction IC50: 16.3 µg/mL [9]

Hydroxyl Radical (OH)

Scavenging
Ethyl Acetate Fraction

IC50: 87.5 µg/mL

(non-site-specific)
[9]

Hydroxyl Radical (OH)

Scavenging
Ethyl Acetate Fraction

IC50: 27.3 µg/mL

(site-specific)
[9]

Superoxide Radical

(O2•−) Scavenging
Ethyl Acetate Fraction IC50: 1.3 µg/mL [9]

Mitochondrial

Peroxidation
Ethyl Acetate Fraction IC50: 7.1 µg/mL [9]

LDL Oxidation (Cu2+

mediated)
Ethyl Acetate Fraction IC50: 1.4 µg/mL [9]

LDL Oxidation (AAPH

mediated)
Ethyl Acetate Fraction IC50: 4.8 µg/mL [9]

DPPH Assay Order of

Potency

Crude Extract &

Fractions

EaF > nBF > CE >

WtF > CfF
[7]

FRAP Assay Order of

Potency

Crude Extract &

Fractions

EaF > nBF > CE >

WtF > CfF
[7]

TEAC Assay Order of

Potency

Crude Extract &

Fractions

EaF > nBF > CE >

CfF > WtF
[7]

CE: Crude Extract, CfF: Chloroform Fraction, EaF: Ethyl Acetate Fraction, nBF: n-Butanol

Fraction, WtF: Water Fraction.

Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the free-radical scavenging activity of

Ilex kudingcha extracts.[7][10][11]
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Objective: To determine the concentration of extract required to scavenge 50% of DPPH

radicals (IC50).

Materials:

Ilex kudingcha extract

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol or Ethanol (95%)

Positive control (e.g., Ascorbic acid, Quercetin)

96-well microplate

Microplate reader (spectrophotometer)

Procedure:

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution

should have a deep violet color.[7]

Preparation of Extract Solutions: Create a series of dilutions of the Ilex kudingcha extract in

methanol (e.g., 10, 50, 100, 250 µg/mL). Prepare similar dilutions for the positive control.

Assay Reaction:

In a 96-well microplate, add a specific volume of each extract dilution to the wells.

Add the DPPH solution to each well. For example, add 100 µL of extract to 100 µL of

DPPH solution.

For the blank control, use 100 µL of methanol instead of the extract.

Incubation: Mix the contents of the wells and incubate the plate in the dark at room

temperature for 30 minutes.[10]
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Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

[11]

Calculation: Calculate the percentage of DPPH radical scavenging activity using the

following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

IC50 Determination: Plot the percentage of inhibition against the extract concentrations. The

IC50 value is the concentration of the extract that causes 50% inhibition of the DPPH radical.

Mandatory Visualization
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Caption: Workflow for DPPH Radical Scavenging Assay.
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Anti-inflammatory Activity
Ilex kudingcha extracts exhibit significant anti-inflammatory effects by modulating key signaling

pathways and reducing the production of pro-inflammatory mediators. Dicaffeoylquinic acids

(DiCQAs) are among the active components responsible for this activity.[12]

Signaling Pathways: NF-κB and MAPKs
The anti-inflammatory mechanism of Ilex kudingcha extracts involves the inhibition of the

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling

pathways.[12] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS),

these pathways are activated, leading to the transcription of pro-inflammatory genes. Extracts

from Ilex kudingcha have been shown to prevent the phosphorylation of key proteins in these

pathways, including IκBα (an inhibitor of NF-κB) and the MAPKs (ERK, JNK, and p38).[12] This

inhibition suppresses the production of inflammatory mediators like nitric oxide (NO),

prostaglandin E2 (PGE2), and cytokines such as TNF-α, IL-1β, and IL-6.[12][13]

Quantitative Data: Inhibition of Inflammatory Mediators
Studies using LPS-stimulated RAW264.7 macrophage cells demonstrate the potent anti-

inflammatory effects of Ilex kudingcha components.
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Mediator
Effect of DiCQAs
Pretreatment

Cell Line Reference

Nitric Oxide (NO)
Suppressed

production
RAW264.7 [12]

Prostaglandin E2

(PGE2)

Suppressed

production
RAW264.7 [12]

TNF-α
Suppressed

production
RAW264.7 [12]

IL-1β
Suppressed

production
RAW264.7 [12]

IL-6
Suppressed

production
RAW264.7 [12]

iNOS mRNA
Suppressed

expression
RAW264.7 [12]

COX-2 mRNA
Suppressed

expression
RAW264.7 [12]

Phosphorylated IκBα Reversed increase RAW264.7 [12]

Phosphorylated ERK Reversed increase RAW264.7 [12]

Phosphorylated JNK Reversed increase RAW264.7 [12]

Phosphorylated p38 Reversed increase RAW264.7 [12]

Experimental Protocol: Nitric Oxide (NO) Production
Assay in Macrophages
This protocol details the measurement of NO production, a key indicator of inflammation, in

LPS-stimulated macrophages.

Objective: To quantify the inhibitory effect of Ilex kudingcha extract on NO production.

Materials:
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RAW264.7 macrophage cell line

Ilex kudingcha extract

Lipopolysaccharide (LPS)

DMEM medium with 10% FBS

Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite (NaNO2) standard

96-well cell culture plate

Procedure:

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and

incubate for 24 hours to allow for adherence.

Pretreatment: Remove the medium and replace it with fresh medium containing various

concentrations of the Ilex kudingcha extract. Incubate for 1-2 hours.

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) to

induce an inflammatory response.

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each

well.

Griess Reaction:

Add 50 µL of Griess Reagent A to each supernatant sample.

Incubate for 10 minutes at room temperature, protected from light.

Add 50 µL of Griess Reagent B.
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Incubate for another 10 minutes at room temperature, protected from light.

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable

product of NO) is determined by comparison with a standard curve generated using known

concentrations of sodium nitrite.
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Caption: Inhibition of NF-κB and MAPK Pathways.
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Anti-cancer Activity
Extracts from Ilex kudingcha have demonstrated significant anti-cancer properties in various

cancer cell lines, including breast, oral, and colon cancer.[14][15] The primary mechanism is

the induction of apoptosis (programmed cell death), along with anti-inflammatory and anti-

metastatic effects.[15][16]

Signaling Pathway: Intrinsic Apoptosis
The pro-apoptotic effect of Kuding tea is largely mediated through the intrinsic, or

mitochondrial, pathway of apoptosis.[15] The extract alters the balance between pro-apoptotic

(e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[15][16] An increase in the Bax/Bcl-2 ratio

leads to mitochondrial membrane permeabilization, releasing cytochrome c into the cytoplasm.

Cytochrome c then activates a cascade of effector caspases, primarily Caspase-9 and

Caspase-3, which execute the apoptotic process by cleaving cellular substrates.[15] Kuding tea

polyphenols have also been shown to upregulate p53 and p21, key tumor suppressor proteins

that can trigger apoptosis.[17]

Quantitative Data: Inhibition of Cancer Cell Growth
Ilex kudingcha extracts inhibit the proliferation of various cancer cell lines in a dose-dependent

manner.
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Cell Line
Extract
Concentration

Inhibition Rate Reference

MCF-7 (Human

Breast

Adenocarcinoma)

50 µg/mL 19% [15]

MCF-7 (Human

Breast

Adenocarcinoma)

100 µg/mL 58% [15]

MCF-7 (Human

Breast

Adenocarcinoma)

200 µg/mL 81% [15]

TCA8113 (Human

Tongue Carcinoma)
50 µg/mL 10% [16]

TCA8113 (Human

Tongue Carcinoma)
100 µg/mL 41% [16]

TCA8113 (Human

Tongue Carcinoma)
200 µg/mL 75% [16]

BcaCD885 (Buccal

Squamous Cell

Carcinoma)

100 µg/mL

(polyphenols)

32.7% sub-G1 cells

(apoptosis)
[17]

Experimental Protocol: MTT Cell Viability Assay
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cells by

measuring metabolic activity.[16]

Objective: To determine the effect of Ilex kudingcha extract on the viability and proliferation of

cancer cells.

Materials:

Cancer cell line (e.g., MCF-7, TCA8113)
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Ilex kudingcha extract

Complete culture medium (e.g., DMEM with 10% FBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well cell culture plate

Procedure:

Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density (e.g., 5 x 10^3

cells/well) and incubate for 24 hours.

Treatment: Treat the cells with various concentrations of the Ilex kudingcha extract for a

specified period (e.g., 48 hours). Include untreated control wells.

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh

medium and 10 µL of MTT solution to each well.

Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active

mitochondria will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of

DMSO to each well to dissolve the formazan crystals.

Measurement: Shake the plate gently to ensure the crystals are fully dissolved. Measure the

absorbance at 540-570 nm.

Calculation: The absorbance is directly proportional to the number of viable cells. Calculate

the percentage of cell inhibition relative to the untreated control.

Mandatory Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 21 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ilex kudingcha
Extract

p53

Bcl-2
(Anti-apoptotic)

Bax
(Pro-apoptotic)

Mitochondrion

Permeabilization

Cytochrome c

Release

Apaf-1

Pro-Caspase-9

Apoptosome

Pro-Caspase-3

Cleavage

Active Caspase-3

Cellular Substrates

Cleavage

Apoptosis

Click to download full resolution via product page

Caption: Intrinsic Apoptosis Pathway Induction.
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Effects on Metabolic Disorders
Ilex kudingcha extracts have shown significant potential in preventing and treating metabolic

disorders, including obesity, hyperlipidemia, and hyperglycemia, often associated with high-fat

diets.[3][18]

Mechanism: LXRβ Antagonism and Lipid Regulation
One of the key mechanisms is the antagonism of the Liver X Receptor beta (LXRβ).[3] LXRs

are nuclear receptors that play a central role in regulating cholesterol, fatty acid, and glucose

metabolism. By inhibiting LXRβ transactivity, the extract can modulate the expression of target

genes involved in lipid synthesis and transport.[3] Animal studies show that the extract can

block body weight gain, reduce the size of adipocytes, and lower serum levels of triglycerides,

total cholesterol, and LDL-cholesterol.[3][18] It also improves glucose tolerance and reduces

lipid accumulation in the liver.[18]

Quantitative Data: In Vivo Metabolic Studies
Preventive and therapeutic studies in C57BL/6 mice fed a high-fat diet (HFD) have provided

quantitative evidence of the extract's efficacy.
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Parameter Model Treatment Outcome Reference

Body Weight HFD Preventive

0.05% ethanol

extract (EK) in

diet for 5 weeks

Blocked HFD-

induced weight

gain

[3][18]

Serum

Triglycerides
HFD Preventive

0.05% EK in diet

for 5 weeks

Lowered vs. HFD

control
[3][18]

Serum

Cholesterol
HFD Preventive

0.05% EK in diet

for 5 weeks

Lowered vs. HFD

control
[3][18]

Serum LDL-

Cholesterol
HFD Preventive

0.05% EK in diet

for 5 weeks

Lowered vs. HFD

control
[3][18]

Fasting Blood

Glucose
HFD Preventive

0.05% EK in diet

for 5 weeks

Lowered vs. HFD

control
[3][18]

Glucose

Tolerance
HFD Preventive

0.05% EK in diet

for 5 weeks

Improved vs.

HFD control
[3][18]

Serum

Triglycerides
HFD Therapeutic

50 mg/kg EK

(oral gavage) for

2 weeks

Reduced vs.

obese control
[3][18]

Fasting Blood

Glucose
HFD Therapeutic

50 mg/kg EK

(oral gavage) for

2 weeks

Reduced vs.

obese control
[3][18]

Experimental Protocol: High-Fat Diet-Induced Obesity
Mouse Model
This protocol outlines a typical preventive study to evaluate the effects of an extract on

metabolic disorders.[3][18]

Objective: To assess the ability of Ilex kudingcha extract to prevent the development of obesity

and related metabolic disturbances in mice fed a high-fat diet.

Animals:
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C57BL/6 mice (female, 6-8 weeks old)

Diets:

Standard Chow Diet (Control)

High-Fat Diet (HFD)

High-Fat Diet supplemented with Ilex kudingcha extract (e.g., 0.05% w/w)

Procedure:

Acclimation: Acclimate mice to the facility for one week.

Group Assignment: Randomly divide mice into three groups (n=8-10 per group): Chow, HFD,

and HFD + Extract.

Treatment Period: Provide the respective diets and water ad libitum for a period of 5-12

weeks.

Monitoring:

Measure body weight and food intake weekly.

Metabolic Testing (at the end of the study):

Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose load (2 g/kg)

via oral gavage. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-

injection.

Serum Analysis: Collect blood via cardiac puncture after fasting. Centrifuge to obtain

serum and analyze for triglycerides, total cholesterol, LDL-c, HDL-c, and insulin.

Tissue Collection: Euthanize the mice and harvest tissues such as the liver and adipose

tissue. Weigh the tissues and store them for further analysis (e.g., lipid content, histology,

gene expression).
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Study Setup

Treatment & Monitoring

Endpoint Analysis

Acclimate C57BL/6 Mice
(1 week)

Randomize into 3 Groups:
1. Chow

2. High-Fat Diet (HFD)
3. HFD + Extract

Feed respective diets
(5-12 weeks)

Weekly Monitoring:
- Body Weight
- Food Intake

Glucose Tolerance Test (GTT)
Serum Analysis:

- Lipids (TG, TC, LDL)
- Glucose, Insulin

Tissue Collection:
- Liver & Adipose Tissue

- Histology, Gene Expression

Click to download full resolution via product page

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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